molecular formula C27H34N2O4 B266730 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266730
M. Wt: 450.6 g/mol
InChI Key: HIQRPYXSTZNQMZ-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has garnered significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using a specific method. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell signaling. The compound has also been found to inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been found to induce apoptosis, which is programmed cell death, in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to have anti-inflammatory effects and has been shown to reduce inflammation in several animal models.

Advantages and Limitations for Lab Experiments

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. The compound has been found to be highly effective in inhibiting the activity of specific enzymes and signaling pathways, making it a useful tool for investigating these pathways. However, the compound has also been found to have limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the investigation of the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the compound's mechanism of action and its interactions with specific enzymes and signaling pathways. Additionally, future studies could investigate the compound's potential side effects and toxicity in animal models.

Synthesis Methods

The synthesis method of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The compound is synthesized using a reaction between 4-isopropoxyphenylhydrazine and 4-methylbenzoyl chloride. The resulting compound is then reacted with diethylaminoethyl chloride, followed by a reaction with 1,3-cyclohexanedione. The final product is obtained after purification using chromatography.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its scientific research application. The compound has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-6-28(7-2)16-17-29-24(20-12-14-22(15-13-20)33-18(3)4)23(26(31)27(29)32)25(30)21-10-8-19(5)9-11-21/h8-15,18,24,30H,6-7,16-17H2,1-5H3/b25-23+

InChI Key

HIQRPYXSTZNQMZ-WJTDDFOZSA-N

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)C)[O-])C(=O)C1=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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